![molecular formula C19H21NO8 B2810168 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1973401-99-8](/img/structure/B2810168.png)
5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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Description
The compound “5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains several functional groups including a benzyloxy group, a dimethoxyethyl group, a methoxycarbonyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxycarbonyl group, for example, is an organyl group of formula ‒COOMe .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl (2,2-dimethoxyethyl)amine, for instance, has been shown to be catalytic in the formation of glycolaldehyde from formaldehyde and threonine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the molecular weight of benzyl (2,2-dimethoxyethyl)amine, a compound with a similar group, is 195.26 g/mol .Scientific Research Applications
Heterocyclic Derivative Syntheses
One study detailed the catalytic reactions of 4-yn-1-ones, including similar compounds, under oxidative carbonylation conditions. This process yielded several heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. The study highlights the versatility of 1,4-dihydropyridine compounds in synthesizing a wide range of heterocyclic structures, demonstrating their utility in organic chemistry and potential pharmaceutical applications (Bacchi et al., 2005).
Synthesis of Dihydropyridine Derivatives
Another research effort focused on modifying the synthetic procedure of dihydropyridine derivatives, enhancing yields through phase transfer catalysis. This study exemplifies the synthetic flexibility of dihydropyridine derivatives, underscoring their significance in the development of new chemical entities with potential therapeutic benefits (Li Ruo-qi, 2008).
Potential Antiarrhythmic Pharmaceuticals
Further investigation into 1,4-dihydropyridine derivatives with C4 heterocyclic substituents revealed their potential as antiarrhythmic pharmaceuticals. These derivatives exhibited Ca2+ antagonistic activity, suggesting their potential application in treating cardiovascular diseases. The study's findings illustrate the therapeutic promise of these compounds in the pharmaceutical industry (Holt et al., 2000).
Novel Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis
Research on the synthesis of novel fused systems from dihydropyridine derivatives highlighted their potential in creating complex heterocyclic systems. This study showcases the structural and functional diversity achievable with dihydropyridine-based compounds, paving the way for new drug discovery and development efforts (Bakhite et al., 2005).
Methoxy-Substituted Dihydropyridine Compounds
Investigations into methoxy-substituted dihydropyridine compounds have revealed their crystalline structures and hydrogen bonding interactions. These studies contribute to our understanding of the molecular and crystalline behavior of dihydropyridine derivatives, which is crucial for designing compounds with desired physical and chemical properties (Metcalf & Holt, 2000).
properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-6-methoxycarbonyl-4-oxo-5-phenylmethoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO8/c1-25-14(26-2)10-20-9-13(18(22)23)16(21)17(15(20)19(24)27-3)28-11-12-7-5-4-6-8-12/h4-9,14H,10-11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJZLVRNTJZNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid |
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